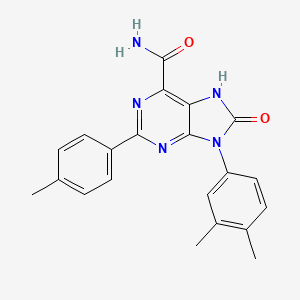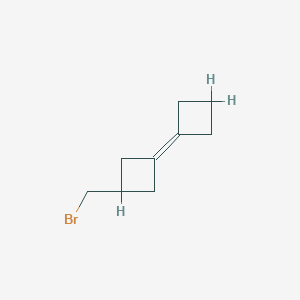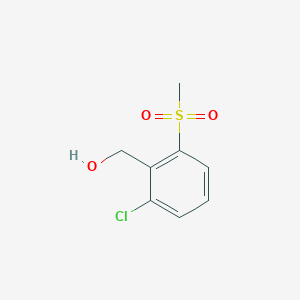
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a boronic ester derivative of isoquinolinone. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boron atom within a dioxaborolane ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved by reacting the isoquinolinone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The isoquinolinone moiety can be reduced to the corresponding isoquinoline.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.
Major Products
Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one.
Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学的研究の応用
Chemistry
In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry. Isoquinolinone derivatives are known for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. The boronic ester functionality can be exploited to create prodrugs or to enhance the bioavailability of active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
作用機序
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one exerts its effects depends on its application. In Suzuki-Miyaura reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the isoquinolinone core can interact with various molecular targets, such as enzymes or receptors, to exert its pharmacological effects.
類似化合物との比較
Similar Compounds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: Similar structure but lacks the carbonyl group.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: Contains an indazole core instead of isoquinolinone.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofurazan: Features a benzofurazan ring instead of isoquinolinone.
Uniqueness
The presence of both the isoquinolinone core and the boronic ester group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one makes it unique. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its utility in synthetic and medicinal chemistry.
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11-10(12)8-9-17-13(11)18/h5-7H,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWRHZGPCYRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC(=O)C3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2680938.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2680940.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2680942.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)


![diphenyl [(2,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2680949.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)


